tetracarbonylferrate(-II)
Description
Properties
Molecular Formula |
C4FeN4-2 |
|---|---|
Molecular Weight |
159.91 g/mol |
IUPAC Name |
iron(2+);tetracyanide |
InChI |
InChI=1S/4CN.Fe/c4*1-2;/q4*-1;+2 |
InChI Key |
UFONDNJTHOTBBM-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Origin of Product |
United States |
Foundational Aspects and Historical Trajectory of Tetracarbonylferrate Ii
Genesis and Early Investigations of Tetracarbonylferrate(-II) Chemistry
The journey of tetracarbonylferrate(-II) began with the broader exploration of metal carbonyls. Iron pentacarbonyl, Fe(CO)₅, a stable and readily available liquid, served as the primary starting material for the synthesis of many organoiron compounds. wikipedia.orgnih.gov The synthesis of the tetracarbonylferrate(-II) dianion, specifically as its disodium (B8443419) salt, was a pivotal development. The initial methods involved the reduction of iron pentacarbonyl with sodium amalgam. wikipedia.org A significant advancement in its preparation was reported by Cooke in 1970, which involved the reduction of iron pentacarbonyl with sodium naphthalenide in tetrahydrofuran (B95107). chemeurope.com
A widely recognized form of this reagent is its dioxane solvate, known as Collman's reagent, named after James P. Collman, who extensively popularized its use in synthetic organic chemistry. wikipedia.orgchemeurope.comvulcanchem.com Modern synthetic approaches often employ sodium benzophenone (B1666685) ketyls as the reducing agent. wikipedia.org The standard method for preparing disodium tetracarbonylferrate involves the reduction of iron pentacarbonyl with sodium metal. vulcanchem.comwikipedia.org
Table 1: Key Milestones in the Development of Tetracarbonylferrate(-II) Chemistry
| Year | Milestone | Key Contributor(s) | Significance |
|---|---|---|---|
| 1891 | Discovery of iron pentacarbonyl | Mond and Berthelot | Provided the foundational starting material for iron carbonyl chemistry. wiley-vch.de |
| 1970 | Report on the synthesis of disodium tetracarbonylferrate | Cooke | Introduced a more efficient method for preparing the reagent. chemeurope.com |
| 1970s | Popularization of disodium tetracarbonylferrate as a synthetic reagent | James P. Collman | Established "Collman's reagent" as a valuable tool in organic synthesis. chem-station.com |
Significance of Tetracarbonylferrate(-II) as a Nucleophilic Organoiron Reagent
The tetracarbonylferrate(-II) dianion, [Fe(CO)₄]²⁻, is a powerful nucleophile. vulcanchem.comwikipedia.org This high reactivity stems from the electron-rich nature of the iron center, which has a formal oxidation state of -II. vulcanchem.com This property allows it to readily attack electrophilic carbon centers, making it a valuable tool for forming new carbon-carbon bonds. vulcanchem.com
Its utility as a nucleophilic reagent is highlighted by its reactions with various organic substrates:
Alkyl Halides: It reacts with alkyl halides to form alkyltetracarbonylferrate intermediates. These intermediates can then be converted into aldehydes, carboxylic acids, or acid halides. wikipedia.orgchemeurope.com The reaction with primary alkyl bromides to produce aldehydes is a classic application. wikipedia.orgchemeurope.com This transformation proceeds via an SN2-type mechanism, which works well for primary and secondary alkyl halides but fails for tertiary ones due to elimination reactions. orgsyn.org
Acyl Chlorides: Tetracarbonylferrate(-II) can convert acyl chlorides into aldehydes. wikipedia.orgchemeurope.comvulcanchem.com This reaction proceeds through the formation of an iron acyl complex intermediate. wikipedia.orgchemeurope.com
Carboxylic Acid Anhydrides: The reagent reacts with both intermolecular and intramolecular carboxylic acid anhydrides to yield aldehydes or aldehydic acids, respectively. researchgate.net
The nucleophilic character of tetracarbonylferrate(-II) has led to it being described as a transition metal analog of a Grignard reagent. chemeurope.comvulcanchem.com
Table 2: Reactivity of Tetracarbonylferrate(-II) with Various Electrophiles
| Electrophile | Intermediate | Final Product(s) |
|---|---|---|
| Alkyl Halide (RX) | Na[RFe(CO)₄] | Aldehyde (RCHO), Carboxylic Acid (RCO₂H), Acid Halide (RC(O)X) wikipedia.org |
| Acyl Chloride (RCOCl) | Na[RC(O)Fe(CO)₄] | Aldehyde (RCHO) wikipedia.orgvulcanchem.com |
| Carboxylic Acid Anhydride | Acylcarbonylferrate | Aldehyde, Aldehydic Acid researchgate.net |
Evolution of Iron Carbonyl Anion Chemistry with Reference to Tetracarbonylferrate(-II)
The discovery and development of tetracarbonylferrate(-II) were instrumental in the broader evolution of iron carbonyl anion chemistry. acs.org Metal carbonyl anions, in general, are significant as they represent compounds where transition metals exist in formal negative oxidation states. acs.org The [Fe(CO)₄]²⁻ anion was the first isolated example of a homoleptic mononuclear metal carbonyl anion. acs.org
The chemistry of iron carbonyl anions extends beyond the dianion. For instance, the reduction of iron pentacarbonyl with an insufficient amount of sodium yields the deep yellow octacarbonyl diferrate, Na₂[Fe₂(CO)₈]. wikipedia.org Furthermore, protonation of [Fe(CO)₄]²⁻ with a strong acid leads to the formation of the hydridoiron tetracarbonyl anion, [HFe(CO)₄]⁻. wikipedia.orgbritannica.com
The study of these anions has provided valuable insights into the electronic structure and reactivity of metal carbonyl complexes. vulcanchem.com For example, Mössbauer spectroscopic studies across the series [Fe(CO)₅]⁺, Fe(CO)₅, and [Fe(CO)₄]²⁻ have helped to elucidate the electronic distribution and explain their distinct reactivity profiles. vulcanchem.com
Recent research continues to explore the reactivity of tetracarbonylferrate(-II) and its derivatives. For instance, studies on an Fe(-II) carbonyl dianion featuring an appended Lewis base have demonstrated how ligand modifications can influence the reactivity of the metal center, leading to novel reaction pathways. researchgate.net The ongoing investigation into iron carbonyl anions promises further advancements in their application in synthesis and catalysis. acs.org
Advanced Spectroscopic and Structural Elucidation of Tetracarbonylferrate Ii and Derivatives
Infrared (IR) Spectroscopic Signatures for Vibrational Analysis and Bonding Characterization
Infrared (IR) spectroscopy is a powerful tool for probing the bonding within metal carbonyl complexes. wikipedia.org The stretching frequency of the carbon-monoxide (CO) ligand, denoted as ν(CO), is particularly informative. For free carbon monoxide, this vibration occurs at 2143 cm⁻¹. wikipedia.org In tetracarbonylferrate(-II), the significant negative charge on the iron center leads to strong π-backbonding from the metal d-orbitals to the π* antibonding orbitals of the CO ligands. rsc.orgscribd.com This increased electron density in the CO π* orbitals weakens the C-O triple bond, resulting in a substantial decrease in the ν(CO) stretching frequency compared to free CO. umb.educareerendeavour.com
The IR spectrum of disodium (B8443419) tetracarbonylferrate, Na₂[Fe(CO)₄], shows a characteristic very strong ν(CO) band in the region of 1790 cm⁻¹. scribd.com This low frequency is indicative of the high electron density on the iron center and the extensive π-backbonding. The position of this band can be influenced by the solvent and the nature of the counter-ion, which can affect the degree of ion-pairing and the polarization of the anion. acs.org The observation of a single strong band is consistent with a tetrahedral (Td) symmetry for the [Fe(CO)₄]²⁻ anion in solution, where all four CO ligands are vibrationally equivalent. wikipedia.org
| Compound/Complex | ν(CO) (cm⁻¹) | Reference |
| Free CO | 2143 | wikipedia.org |
| [Fe(CO)₄]²⁻ | ~1790 | scribd.com |
| Fe(CO)₅ | ~2023 (average) | scribd.com |
| [Fe₂(CO)₉] | 2082, 2019, 1829 | wikipedia.org |
This table presents a comparison of the CO stretching frequencies in tetracarbonylferrate(-II) with related species, highlighting the effect of charge and structure on the vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopic Probes for Solution-Phase Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and dynamics of tetracarbonylferrate(-II) in the solution phase. ¹³C NMR spectroscopy is particularly useful for studying the carbonyl ligands. In the ¹³C NMR spectrum of Na₂[Fe(CO)₄], a single resonance is typically observed for the carbonyl carbons, which supports the tetrahedral geometry of the anion in solution where all four CO ligands are chemically equivalent. researchgate.net This is in contrast to complexes with lower symmetry, which would be expected to show multiple signals. The chemical shift of this resonance provides information about the electronic environment of the carbonyl carbons.
Proton NMR (¹H NMR) is employed to characterize derivatives of tetracarbonylferrate(-II), such as alkyl and acyl complexes formed during synthetic applications. orgsyn.orgoup.com For instance, in the reaction of Na₂[Fe(CO)₄] with an alkyl halide, the formation of the alkyltetracarbonylferrate intermediate, [RFe(CO)₄]⁻, can be monitored by the appearance of characteristic signals for the alkyl protons in the ¹H NMR spectrum. orgsyn.org Similarly, the subsequent conversion to an acyl complex, [RC(O)Fe(CO)₄]⁻, can be followed by observing the shifts in the proton resonances adjacent to the carbonyl group. wikipedia.org
Mössbauer Spectroscopic Investigations for Iron Oxidation States and Coordination Environments
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for directly probing the iron nucleus, providing information about its oxidation state, coordination environment, and the nature of the chemical bonding. wikipedia.orgnih.govnumberanalytics.com In Mössbauer spectroscopy, the isomer shift (δ) and the quadrupole splitting (ΔE_Q) are key parameters. numberanalytics.comresearchgate.net
For disodium tetracarbonylferrate(-II), the iron atom is in a formal -II oxidation state. wikipedia.org The Mössbauer spectrum of Na₂[Fe(CO)₄] exhibits a large and negative isomer shift. acs.org A negative isomer shift corresponds to an increased s-electron density at the iron nucleus. rsc.org This is attributed to the substantial delocalization of the iron's d-electrons onto the carbonyl ligands through strong π-backbonding. rsc.org This delocalization reduces the shielding of the 3s electrons, leading to an increase in their density at the nucleus. acs.org The observed isomer shift for Na₂[Fe(CO)₄] is approximately -0.251 mm/s relative to elemental iron. rsc.org
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. For an ideal tetrahedral geometry (Td), a single, unsplit resonance line would be expected. However, distortions in the solid state can lead to a non-zero electric field gradient and thus a small quadrupole splitting. researchgate.net
| Compound | Isomer Shift (δ) (mm/s vs. Fe) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |
| Na₂[Fe(CO)₄] | -0.251 | ~0 | rsc.org |
| Fe(CO)₅ | +0.17 | 2.57 | acs.org |
| Fe₂(CO)₉ | +0.43, +0.18 | 0.42, 0.13 | acs.org |
This table compares the Mössbauer parameters of tetracarbonylferrate(-II) with neutral iron carbonyls, illustrating the distinct electronic signature of the Fe(-II) state.
X-ray Diffraction Studies of Tetracarbonylferrate(-II) Complexes: Insights into Geometry and Bonding
X-ray diffraction provides definitive information about the three-dimensional structure of crystalline solids, including bond lengths and angles. rsc.org The crystal structure of disodium tetracarbonylferrate, Na₂[Fe(CO)₄], reveals that the [Fe(CO)₄]²⁻ anion possesses a distorted tetrahedral geometry. wikipedia.orgresearchgate.netchemeurope.com The distortion from a perfect tetrahedron is attributed to the interactions between the sodium cations and the oxygen atoms of the carbonyl ligands in the crystal lattice. wikipedia.orgresearchgate.net
These studies confirm the tetrahedral coordination around the iron center. The Fe-C and C-O bond lengths obtained from X-ray diffraction data provide further evidence for the strong π-backbonding in the anion. The Fe-C bonds are relatively short, and the C-O bonds are elongated compared to those in neutral or cationic metal carbonyls, which is consistent with the IR and Mössbauer spectroscopic findings. rsc.org X-ray diffraction has also been instrumental in characterizing the structures of various derivatives of tetracarbonylferrate(-II), such as the binuclear complex Fe₂(CO)₆(μ-C₂Ph₂O) formed from the reaction of Na₂[Fe(CO)₄] with benzoyl chloride. acs.orgacs.org
Application of X-ray Absorption Spectroscopy (XAS) for Electronic Structure Characterization
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure of metal complexes. acs.orgresearchgate.net It provides information on the oxidation state, coordination geometry, and the nature of the metal-ligand bonds. researchgate.net XAS experiments on tetracarbonylferrate(-II) and its derivatives can provide complementary information to Mössbauer spectroscopy.
The Fe K-edge X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination environment of the iron center. researchgate.net For tetracarbonylferrate(-II), the XANES spectrum would be expected to show features at lower energies compared to iron complexes in higher oxidation states, reflecting the electron-rich nature of the Fe(-II) center. acs.org Extended X-ray Absorption Fine Structure (EXAFS) analysis can provide information about the local coordination environment, including bond distances and coordination numbers, which can be compared with data from X-ray diffraction studies. acs.org While specific XAS studies solely focused on Na₂[Fe(CO)₄] are less commonly reported in introductory literature, the technique has been applied to related heterobimetallic complexes containing the tetracarbonylferrate moiety, demonstrating its utility in elucidating the electronic structure of these complex systems. acs.org
Reactivity Profiles and Mechanistic Pathways of Tetracarbonylferrate Ii
Nucleophilic Reactivity of the Tetracarbonylferrate(-II) Anion
The dianion [Fe(CO)₄]²⁻ is a potent nucleophile, readily reacting with a wide range of electrophiles. orgsyn.org This high reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.
Reactions with Alkyl and Acyl Halides.wikipedia.orgbenchchem.comchemeurope.com
One of the most well-established applications of tetracarbonylferrate(-II) is its reaction with alkyl and acyl halides. wikipedia.org These reactions provide effective routes to aldehydes, ketones, carboxylic acids, and their derivatives. wikipedia.orgchemeurope.com
The initial step in the reaction with an alkyl halide (RX) is the nucleophilic attack of the [Fe(CO)₄]²⁻ anion on the alkyl halide, leading to the formation of an anionic alkyltetracarbonyliron(0) complex, [RFe(CO)₄]⁻. wikipedia.orgorgsyn.org This process involves an oxidative addition where the iron center is formally oxidized from -II to 0.
Na₂[Fe(CO)₄] + RX → Na[RFe(CO)₄] + NaX wikipedia.org
Similarly, reaction with an acyl halide (RCOX) directly yields an anionic acyltetracarbonyliron(0) intermediate, [RCOFe(CO)₄]⁻. wikipedia.orgorgsyn.org
Na₂[Fe(CO)₄] + RCOCl → Na[RC(O)Fe(CO)₄] + NaCl wikipedia.org
These iron-alkyl and iron-acyl intermediates are themselves versatile reagents. The alkyliron complexes can be protonated to yield alkanes or undergo migratory insertion of a carbonyl group to form acyliron complexes. libretexts.org The acyliron intermediates can then be treated with acid to produce aldehydes or react with various electrophiles to form ketones, carboxylic acids, and esters. wikipedia.orgchemeurope.comlibretexts.org For instance, protonation of the acyl complex with a mineral acid like HCl yields an aldehyde. wikipedia.org
| Reactant | Intermediate | Product |
| Alkyl Halide (RX) | Alkyltetracarbonylferrate ([RFe(CO)₄]⁻) | Aldehyde (RCHO), Carboxylic Acid (RCOOH), Ketone (RCOR') |
| Acyl Halide (RCOX) | Acyltetracarbonylferrate ([RCOFe(CO)₄]⁻) | Aldehyde (RCHO) |
| This table summarizes the formation of intermediates and final products from the reaction of tetracarbonylferrate(-II) with alkyl and acyl halides. |
The reaction of tetracarbonylferrate(-II) with alkyl halides and tosylates proceeds via a classic Sₙ2-type mechanism. orgsyn.org This has significant stereochemical implications. The nucleophilic attack occurs from the backside of the carbon-leaving group bond, resulting in a clean inversion of stereochemistry at the carbon center. orgsyn.org This stereospecificity is a valuable feature for the synthesis of chiral molecules. For example, the reaction with secondary tosylates proceeds with complete inversion of configuration. orgsyn.org This high degree of stereochemical control has been demonstrated in the synthesis of optically active ketones with excellent optical yields. researchgate.net
Formation of Iron-Alkyl and Iron-Acyl Intermediates
Reactivity with Carbonyl Compounds and Electrophiles.wikipedia.orgresearchgate.netoup.com
The nucleophilic nature of tetracarbonylferrate(-II) extends to reactions with other electrophiles, including carbonyl compounds. Aromatic aldehydes can undergo dismutation in the presence of disodium (B8443419) tetracarbonylferrate(-II) to form esters. oup.com In contrast, aliphatic aldehydes tend to undergo aldol-type condensation reactions. oup.com
Furthermore, the intermediate iron-acyl complexes can react with a second electrophile, such as another alkyl halide, to generate unsymmetrical ketones. libretexts.orgchem-station.com The reagent also reacts with carboxylic acid anhydrides to produce aldehydes and aldehydic acids. researchgate.netglobalauthorid.com
Carbon-Carbon Bond Formation Methodologies.benchchem.comresearchgate.net
A key application of tetracarbonylferrate(-II) is in the construction of carbon-carbon bonds. The formation of ketones from the reaction of an alkyltetracarbonylferrate intermediate with a second alkyl halide is a prime example. libretexts.org This methodology has been employed in the total synthesis of complex natural products, such as aphidicolin, where it was used to form a key ketone functionality. researchgate.net Additionally, acyliron complexes derived from tetracarbonylferrate(-II) can participate in palladium-catalyzed cross-coupling reactions with aryl halides to synthesize aromatic ketones. researchgate.net
Redox Chemistry of Tetracarbonylferrate(-II).acs.orgncert.nic.in
The chemistry of tetracarbonylferrate(-II) is fundamentally governed by redox processes. ncert.nic.in The iron center in the dianion possesses a formal oxidation state of -II, making it a strong reducing agent.
Oxidation Pathways and Electrochemical Behavior
The tetracarbonylferrate(-II) dianion, [Fe(CO)₄]²⁻, is characterized by its low oxidation state of -2, making it highly susceptible to oxidation. The electrochemical behavior of this complex has been a subject of interest to understand its electronic structure and reactivity.
Cyclic voltammetry studies of [Fe(CO)₄]²⁻ reveal its oxidation potential. For instance, the cyclic voltammogram of (Et₄N)₂[Fe(CO)₃(CN)₂] shows an irreversible oxidation at -400 mV versus a silver/silver chloride (Ag/AgCl) electrode in acetonitrile. This is a significant 550 mV cathodic shift compared to the oxidation potential of [Fe(CO)₄(CN)]⁻, which oxidizes irreversibly at +150 mV. illinois.edu This substantial difference highlights that the dianion [Fe(CO)₃(CN)₂]²⁻ is considerably more electron-rich and thus more easily oxidized than its monocyanated counterpart. illinois.edu
The oxidation of tetracarbonylferrate(-II) can lead to the formation of various iron carbonyl clusters. For example, the oxidation of [HFe(CO)₄]⁻, a protonated form of [Fe(CO)₄]²⁻, can produce the triiron dodecacarbonyl cluster, Fe₃(CO)₁₂. chemeurope.com Furthermore, reactions involving single-electron transfer pathways have been observed. The reaction of [Fe(CO)₄]²⁻ with Mn₂(CO)₁₀ proceeds via a single-electron transfer to produce the dinuclear anion [Fe₂(CO)₈]²⁻ and the manganese pentacarbonyl anion [Mn(CO)₅]⁻. acs.org A similar single-electron transfer mechanism is observed in its reaction with Mn(CO)₅Br. acs.org
The nature of the products formed upon oxidation can be influenced by the reaction conditions and the oxidizing agent employed. While detailed electrochemical data specifically for [Fe(CO)₄]²⁻ is often discussed in the context of its derivatives, the general consensus points to its strong reducing power and the accessibility of higher oxidation states of iron through one- or two-electron oxidation processes.
Reductive Transformations Facilitated by Tetracarbonylferrate(-II)
Disodium tetracarbonylferrate, Na₂[Fe(CO)₄], often referred to as Collman's reagent, is a potent reducing agent widely utilized in organic synthesis. Its high reducing power is a direct consequence of the iron center's formal -II oxidation state, making the dianion [Fe(CO)₄]²⁻ an excellent electron donor.
One of the primary applications of tetracarbonylferrate(-II) is in the conversion of alkyl halides to various carbonyl compounds. The general mechanism involves the nucleophilic attack of the [Fe(CO)₄]²⁻ anion on an alkyl halide (RX), resulting in an oxidative addition to form an alkyl-iron intermediate, [RFe(CO)₄]⁻. wikipedia.orgvulcanchem.com This intermediate can then be subjected to further reactions to yield aldehydes, ketones, carboxylic acids, and esters.
For the synthesis of aldehydes, the alkyl-iron intermediate is treated sequentially with a phosphine (B1218219) ligand (like triphenylphosphine (B44618), PPh₃) and then acetic acid. wikipedia.org The reaction with acyl chlorides to produce aldehydes also proceeds through an iron acyl complex intermediate. vulcanchem.com
The versatility of tetracarbonylferrate(-II) extends to the synthesis of ketones. nptel.ac.in The reaction of Na₂[Fe(CO)₄] with 1,3-dibromopropane (B121459) in the presence of a phosphine ligand, for example, leads to the formation of a 2-ferracyclopentanone complex. oup.comoup.com
Furthermore, tetracarbonylferrate(-II) can be used for the selective reduction of α,β-unsaturated carbonyl compounds. Salts of its protonated form, such as KHFe(CO)₄, are effective for the mono-reduction of the keto group in α-ketocarbonyl compounds, leaving other functional groups like esters, amides, and nitriles intact. researchgate.net
The table below summarizes some of the key reductive transformations facilitated by tetracarbonylferrate(-II).
| Starting Material | Reagents | Product | Reference(s) |
| Primary Alkyl Bromide (RBr) | 1. Na₂[Fe(CO)₄] 2. PPh₃ 3. Acetic Acid | Aldehyde (RCHO) | wikipedia.org |
| Acyl Chloride (RCOCl) | 1. Na₂[Fe(CO)₄] 2. HCl | Aldehyde (RCHO) | vulcanchem.com |
| Alkyl Halide (RX) | 1. Na₂[Fe(CO)₄] 2. O₂, H⁺ | Carboxylic Acid (RCO₂H) | wikipedia.org |
| 1,3-Dibromopropane | Na₂[Fe(CO)₄], PR₃ | 2-Ferracyclopentanone complex | oup.comoup.com |
| α,β-Unsaturated Carbonyl | KHFe(CO)₄ | Saturated Carbonyl | researchgate.net |
Ligand Exchange and Substitution Processes
Ligand exchange and substitution are fundamental reactions of tetracarbonylferrate(-II), [Fe(CO)₄]²⁻, providing pathways to a wide array of substituted iron carbonyl complexes. These reactions are crucial for tuning the electronic and steric properties of the metal center, thereby influencing its reactivity.
Substitution of Carbonyl Ligands in Fe(CO)₄²⁻ Systems
The carbonyl (CO) ligands in tetracarbonylferrate(-II) can be replaced by other ligands, typically Lewis bases such as phosphines, phosphites, and isocyanides. wikipedia.org The substitution process in metal carbonyls can be induced thermally or photochemically. idc-online.com In the case of the highly nucleophilic [Fe(CO)₄]²⁻, substitution reactions often proceed readily under mild conditions.
The reaction of Na₂[Fe(CO)₄] with (dialkylamino)dichlorophosphines illustrates the influence of reaction conditions on the substitution products. acs.org Depending on the solvent, different phosphorus-bridged carbonyl derivatives or triphosphine (B1213122) complexes can be formed. tandfonline.com For instance, the reaction with iPr₂NPCl₂ in diethyl ether yields (iPr₂NP)₂COFe₂(CO)₆, while in tetrahydrofuran (B95107), the major product is the triphosphine derivative (iPr₂NP)₃Fe₂(CO)₆. tandfonline.com
The kinetics of CO substitution can vary significantly. While some reactions are rapid, others can be slow, allowing for the isolation of intermediate species. The substitution mechanism often involves an associative or a dissociative pathway, and the specific pathway can be influenced by the nature of the incoming ligand and the solvent.
Formation of Substituted Iron Carbonyl Complexes
The substitution of CO ligands in [Fe(CO)₄]²⁻ is a key method for the synthesis of a diverse range of substituted iron carbonyl complexes. These reactions are not limited to simple monodentate ligands but can also involve bidentate and other polydentate ligands, leading to the formation of chelate and bridged complexes.
A notable example is the reaction of Na₂[Fe(CO)₄] with 1,3-dibromopropane in the presence of phosphines (PR₃), which yields a 2-ferracyclopentanone complex, CH₂(CH₂)₂COFe(CO)₃PR₃. oup.com This reaction proceeds through the formation of an acyl iron intermediate, followed by an intramolecular electrophilic reaction. oup.com
The reaction of [Fe(CO)₄]²⁻ with dialkylaminodichlorophosphines can lead to novel phosphorus-bridging carbonyl derivatives. acs.org The specific products formed are highly dependent on the solvent used, demonstrating the subtle interplay of reaction parameters in determining the outcome of these substitution reactions. tandfonline.com
The table below provides examples of substituted iron carbonyl complexes formed from tetracarbonylferrate(-II).
| Reactant with Na₂[Fe(CO)₄] | Solvent | Product | Reference(s) |
| iPr₂NPCl₂ | Diethyl ether | (iPr₂NP)₂COFe₂(CO)₆ | tandfonline.com |
| iPr₂NPCl₂ | Tetrahydrofuran | (iPr₂NP)₃Fe₂(CO)₆ | tandfonline.com |
| 1,3-Dibromopropane, PPh₃ | Tetrahydrofuran | CH₂(CH₂)₂COFe(CO)₃PPh₃ | oup.com |
Protonation and Hydride Formation Chemistry
The high negative charge density on the iron center in tetracarbonylferrate(-II) makes it a strong Brønsted base, readily undergoing protonation to form iron carbonyl hydride species. This reactivity is fundamental to its role in various catalytic cycles and synthetic transformations.
The dianion [Fe(CO)₄]²⁻ can be protonated in a stepwise manner. The first protonation yields the hydridotetracarbonylferrate(-1) anion, [HFe(CO)₄]⁻. chemeurope.com This monoanion is a key intermediate in several catalytic processes, including the water-gas shift reaction. wikipedia.org Further protonation of [HFe(CO)₄]⁻ leads to the formation of the neutral dihydride complex, dihydrogen tetracarbonyliron(0), H₂Fe(CO)₄. wikipedia.orgwikipedia.org
The synthesis of H₂Fe(CO)₄ can be achieved by the acidification of salts containing the [HFe(CO)₄]⁻ anion. wikipedia.org Historically, H₂Fe(CO)₄ was first prepared by Hieber and Leutert from the reaction of iron pentacarbonyl with a hydroxide (B78521) base to form [HFe(CO)₄]⁻, followed by protonation. wikipedia.org
The acidity of the resulting hydrides is noteworthy. H₂Fe(CO)₄ has two pKₐ values: a pKₐ₁ of 6.8 and a pKₐ₂ of 15. wikipedia.org The monoanion, [HFe(CO)₄]⁻, is more stable and exhibits a more extensive reaction chemistry than the neutral dihydride. wikipedia.org
Protonation can also occur in related substituted systems. For example, the dianion trans-[Fe(CO)₃(CN)₂]²⁻ undergoes protonation to form the hydride [HFe(CO)₃(CN)₂]⁻. illinois.edu Low-temperature studies have revealed the formation of multiple isomers of this hydride species. illinois.edu
The formation of these hydride complexes is crucial for the reductive capabilities of tetracarbonylferrate(-II) systems, as the hydride ligand can be transferred to a substrate in subsequent reaction steps.
Kinetic and Thermodynamic Aspects of Tetracarbonylferrate(-II) Reactions
The rates and equilibria of reactions involving tetracarbonylferrate(-II) are governed by a combination of kinetic and thermodynamic factors. Understanding these aspects is crucial for optimizing reaction conditions and elucidating mechanistic pathways.
Kinetic studies of reactions involving [Fe(CO)₄]²⁻ often reveal the order of the reaction with respect to the reactants. For instance, the methyl transfer reactions of Na₂Fe(CO)₄ with methyl manganese and molybdenum carbonyl complexes are first-order in both [Fe(CO)₄²⁻] and the concentration of the methyl complex. osti.gov This suggests a bimolecular rate-determining step.
The solvent can play a significant role in the kinetics and thermodynamics of these reactions. In the reaction of Na₂Fe(CO)₄ with (dialkylamino)dichlorophosphines, the choice of solvent (diethyl ether vs. tetrahydrofuran) dictates the major product formed, indicating a change in the relative rates of competing reaction pathways. acs.orgtandfonline.com
Activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the transition state of a reaction. While specific activation parameters for many reactions of [Fe(CO)₄]²⁻ are not always readily available in the literature, the general principles of organometallic reaction mechanisms apply. For example, associative ligand substitution reactions typically have more negative activation entropies than dissociative ones.
The thermodynamic stability of the products also plays a crucial role. The formation of particularly stable products, such as chelated complexes or bridged dimeric species, can provide a strong thermodynamic driving force for a reaction. The reaction of Na₂Fe(CO)₄ with 1,3-dibromopropane in the presence of a phosphine to form a stable 2-ferracyclopentanone complex is an example where the formation of a five-membered ring provides thermodynamic stability. oup.comoup.com
The table below presents kinetic data for some reactions involving tetracarbonylferrate(-II).
| Reaction | Reactants | Rate Law | Reference |
| Methyl Transfer | Na₂Fe(CO)₄ + MeMn(CO)₅ | Rate = k[Fe(CO)₄²⁻][MeMn(CO)₅] | osti.gov |
| Methyl Transfer | Na₂Fe(CO)₄ + MeMoCp(CO)₃ | Rate = k[Fe(CO)₄²⁻][MeMoCp(CO)₃] | osti.gov |
Catalytic Applications and Mechanistic Cycles of Tetracarbonylferrate Ii
Tetracarbonylferrate(-II) as a Precursor in Homogeneous Catalysis
Disodium (B8443419) tetracarbonylferrate serves as a significant precursor in homogeneous catalysis, a field where the catalyst and reactants exist in the same phase. wikipedia.org While iron is generally less active in many catalytic applications compared to other metals, it is a more cost-effective and environmentally friendly option. wikipedia.org Organoiron compounds, including tetracarbonylferrate, are key reagents in organic synthesis. wikipedia.org
The catalytic utility of iron complexes often involves the reversible switching between different oxidation states. wiley-vch.de For catalysis to be efficient, the catalyst must form labile intermediates with the substrate, allowing for the regeneration of the catalytically active species. wiley-vch.de In the context of tetracarbonylferrate(-II), its high nucleophilicity allows it to react with various electrophiles, initiating catalytic cycles. wikipedia.org For instance, it can be used to generate other catalytically active iron species. The strong carbon monoxide ligands in tetracarbonylferrate can sometimes hinder catalytic turnover by stabilizing the iron center, but modifications and related iron complexes with more labile ligands have shown high catalytic efficiency in processes like cross-coupling reactions.
Carbonylation Reactions Mediated by Tetracarbonylferrate(-II)
Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are a cornerstone of modern organic synthesis. allaboutchemistry.net Disodium tetracarbonylferrate is extensively used in these transformations. The general mechanism involves the reaction of the highly nucleophilic tetracarbonylferrate anion with a substrate to form an iron-alkyl or iron-acyl intermediate. wikipedia.org This intermediate then undergoes further reaction to yield the final carbonylated product.
Aldehyde Synthesis from Alkyl Halides and Acyl Chlorides
A primary application of disodium tetracarbonylferrate is the synthesis of aldehydes from alkyl halides. chemeurope.comwikipedia.org This "one-pot" reaction proceeds in two main steps. chemeurope.com First, the tetracarbonylferrate dianion reacts with a primary alkyl halide via an S_N2-type substitution to form an anionic alkyltetracarbonyliron(0) complex. chemeurope.comorgsyn.org This step is effective for primary and secondary alkyl halides but fails with tertiary halides due to competing elimination reactions. orgsyn.org
The general reaction is as follows: Na₂[Fe(CO)₄] + RBr → Na[RFe(CO)₄] + NaBr chemeurope.com
In the second step, the intermediate alkyliron complex is treated with a ligand like triphenylphosphine (B44618) (PPh₃) and then protonated with an acid, such as acetic acid, to furnish the aldehyde. chemeurope.comvulcanchem.com
The reagent can also convert acyl chlorides directly into aldehydes. chemeurope.comvulcanchem.com The tetracarbonylferrate anion attacks the acyl chloride to form an acyl iron complex, which upon protonolysis, yields the corresponding aldehyde. wikipedia.orgchemeurope.com
Na₂[Fe(CO)₄] + RCOCl → Na[RC(O)Fe(CO)₄] + NaCl vulcanchem.com Na[RC(O)Fe(CO)₄] + H⁺ → RCHO + Iron-containing byproducts wikipedia.org
Disodium tetracarbonylferrate also reacts with carboxylic acid anhydrides under mild conditions to produce aldehydes in high yields after quenching with acetic acid. researchgate.netresearchgate.net
| Starting Material | Reagent | Product | Yield (%) |
| Primary Alkyl Bromide | 1. Na₂[Fe(CO)₄] 2. PPh₃, CH₃COOH | Aldehyde | High |
| Acyl Chloride | 1. Na₂[Fe(CO)₄] 2. H⁺ | Aldehyde | High |
| Carboxylic Anhydride | 1. Na₂[Fe(CO)₄] 2. CH₃COOH | Aldehyde | High |
Ketone and Ester Syntheses
Disodium tetracarbonylferrate facilitates the synthesis of ketones from alkyl halides. chem-station.com The reaction of the initially formed alkyltetracarbonyliron(0) complex with a second alkyl halide leads to the formation of a ketone. orgsyn.org This method allows for the synthesis of unsymmetrical ketones by the sequential addition of two different alkyl halides. chem-station.com
The synthesis of esters can also be achieved. orgsyn.org The anionic alkyltetracarbonyliron(0) complex can react with iodine in the presence of an alcohol to produce an ester. orgsyn.org Furthermore, disodium tetracarbonylferrate can catalyze the dismutation of aromatic aldehydes into esters. oup.com For example, benzaldehyde (B42025) can be converted to benzyl (B1604629) benzoate (B1203000) in high yield. oup.comhut.fi
| Starting Material | Reagent Sequence | Product |
| Alkyl Halide (RX) | 1. Na₂[Fe(CO)₄] 2. Second Alkyl Halide (R'X) | Ketone (RCOR') |
| Alkyl Halide (RX) | 1. Na₂[Fe(CO)₄] 2. I₂, R'OH | Ester (RCOOR') |
| Aromatic Aldehyde | Na₂[Fe(CO)₄] (catalytic) | Ester |
Hydrocarbonylation and Carboxylation Processes
Hydrocarbonylation and carboxylation represent important industrial processes for the synthesis of carbonyl-containing compounds. While direct catalytic cycles involving tetracarbonylferrate(-II) for these processes are less common due to the stability of the iron-carbonyl bonds, the underlying chemistry is highly relevant.
The reagent can be used for formal nucleophilic carboxylation to prepare carboxylic acids. orgsyn.org After forming the alkyltetracarbonyliron(0) complex from an alkyl halide, treatment with oxygen and water leads to the corresponding carboxylic acid. chemeurope.comorgsyn.org
Na[RFe(CO)₄] + O₂, H₂O → RCOOH + Iron-containing byproducts orgsyn.org
This methodology provides a route to functionalized organic acids that might be difficult to generate through other means. capes.gov.br
Tetracarbonylferrate(-II) in Hydrogenation and Dehydrogenation Catalysis
While more commonly associated with carbonylation, iron complexes, in general, are active in hydrogenation and dehydrogenation catalysis. acs.orgwikipedia.org For instance, certain (cyclopentadienone)iron carbonyl compounds are effective catalysts for the transfer hydrogenation of ketones and the dehydrogenation of alcohols. acs.org The catalytic cycle for these reactions is proposed to involve the formation of an iron hydride species. acs.org
Although specific, well-defined catalytic cycles for hydrogenation and dehydrogenation using tetracarbonylferrate(-II) as the primary catalyst are not extensively documented in the provided search results, related iron carbonyl hydrides like [HFe(CO)₄]⁻ are known to participate in reduction reactions. wikipedia.org The principles of oxidative addition and reductive elimination that govern the reactivity of tetracarbonylferrate are central to many catalytic hydrogenation and dehydrogenation mechanisms. wiley-vch.de The development of "green" catalysts from abundant metals like iron for these transformations is an active area of research. wikipedia.orgrsc.org
Role of Tetracarbonylferrate(-II) in Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions have emerged as a significant area of research, offering a less expensive and more sustainable alternative to palladium and nickel catalysts. wikipedia.org While iron compounds like Fe(acac)₃ are more commonly cited for catalyzing cross-coupling reactions between Grignard reagents and organic halides, the fundamental steps involved share similarities with the reactivity of tetracarbonylferrate. wikipedia.org
Recent studies have shown that disodium tetracarbonylferrate can facilitate cross-coupling reactions. For example, acyliron complexes, prepared from the ferrate and alkyl halides, can react with aryl iodides in the presence of a palladium co-catalyst to produce aromatic ketones in good yields. researchgate.net This demonstrates a cooperative catalytic system where the iron complex acts as a key intermediate. The mechanism involves the formation of carbon-carbon bonds under mild conditions, highlighting its utility in constructing complex molecular architectures. The key steps are oxidative addition and reductive elimination, which are fundamental to both the stoichiometric reactions of Collman's reagent and catalytic cross-coupling cycles. wiley-vch.de
Proposed Catalytic Cycles and Intermediates in Tetracarbonylferrate(-II) Catalysis
The reactivity of tetracarbonylferrate(-II) is characterized by its ability to form stable alkyl- and acyl-iron intermediates, which are central to its synthetic utility. wikipedia.orgvulcanchem.com A proposed catalytic cycle for transformations such as carbonylation is based on these well-documented stoichiometric reactions. The cycle hinges on a sequence of fundamental organometallic steps: oxidative addition, migratory insertion, and product release.
The cycle would be initiated by the reaction of the highly nucleophilic [Fe(CO)₄]²⁻ dianion with an organic electrophile, typically an alkyl halide (RX). This step is an oxidative addition, where the iron center is formally oxidized from Fe(-II) to Fe(0) and an alkyltetracarbonylferrate(0) intermediate, [RFe(CO)₄]⁻, is formed. wikipedia.orgacs.org
This alkylferrate intermediate can then undergo a migratory insertion of a carbonyl group to form an acylferrate complex, [RC(O)Fe(CO)₃]⁻. This is a key step in carbonylation reactions. Subsequent reaction with a ligand, such as triphenylphosphine (PPh₃), can lead to an intermediate like [RC(O)Fe(CO)₃(PPh₃)]⁻. wikipedia.org The final organic product, for instance, an aldehyde (RCHO), is typically released upon treatment with an acid, which protonates the acyl complex. chemeurope.comvulcanchem.com
The major challenge in creating a truly catalytic cycle is the efficient regeneration of the active [Fe(CO)₄]²⁻ species from the iron-containing byproducts (denoted as "Fe(CO)₄") that are formed after the product is released. chemeurope.comvulcanchem.com In most applications, this regeneration step is not efficient, which is why the reagent is typically used in stoichiometric amounts. vulcanchem.com
The key intermediates and elementary steps in a proposed catalytic cycle are summarized in the table below.
| Intermediate Species | Formula | Elementary Step | Description |
| Alkyltetracarbonylferrate(0) | Na[RFe(CO)₄] | Oxidative Addition | Reaction of Na₂[Fe(CO)₄] with an alkyl halide (RX) to form an iron-alkyl bond. wikipedia.org |
| Acyltetracarbonylferrate(0) | Na[RC(O)Fe(CO)₄] | Migratory Insertion | Migration of the alkyl group to a coordinated carbon monoxide ligand, forming an acyl-iron species. vulcanchem.com |
| Iron Carbonyl Fragment | "Fe(CO)₄" | Product Release | Release of the final aldehyde product upon protonolysis of the acylferrate complex. chemeurope.com |
| Tetracarbonylferrate(-II) | Na₂[Fe(CO)₄] | Catalyst Regeneration | The crucial, and often inefficient, step of reducing the iron byproduct back to the active Fe(-II) state. |
Heterogenization of Tetracarbonylferrate(-II) Derived Catalysts for Sustainable Processes
To overcome the challenges of using homogeneous catalysts, such as difficult separation and recovery, researchers have explored immobilizing them onto solid supports. cairn.infocrunchchemistry.co.uk This process, known as heterogenization, aims to combine the high selectivity of molecular catalysts with the practical advantages of heterogeneous catalysts, contributing to more sustainable chemical processes. numberanalytics.comnih.gov
In the context of tetracarbonylferrate(-II), a notable approach involves the immobilization of the related tetracarbonylhydridoferrate anion, [HFe(CO)₄]⁻, onto a polymer support. acs.orgacs.org Specifically, the ferrate anion has been supported on an ion-exchange resin, Amberlyst A-26. acs.org This polymer-supported reagent offers the significant advantage of being easily separable from the reaction mixture by simple filtration. acs.org
The resulting heterogenized catalyst has been successfully employed in the synthesis of aldehydes from alkyl halides and in reductive dehalogenation reactions. acs.orgacs.org The reactions are typically carried out in a solvent like benzene (B151609) or isooctane (B107328) at reflux temperatures. acs.org However, a significant drawback for the sustainability of this system is the difficulty in regenerating the supported catalyst after the reaction. Efforts to regenerate the resin for reuse have failed to yield consistent and useful results, limiting its practical application in a truly sustainable catalytic cycle. acs.org
The details of this heterogenization approach are outlined in the table below.
| Parameter | Description |
| Catalyst | Tetracarbonylhydridoferrate anion |
| Immobilized Species | [HFe(CO)₄]⁻ |
| Support Material | Amberlyst A-26 (ion-exchange resin) acs.org |
| Immobilization Method | Ion exchange with the chloride form of the resin. acs.org |
| Catalytic Applications | - Aldehyde synthesis from alkyl halides- Reductive dehalogenation acs.orgacs.org |
| Advantages | - Easy separation of the catalyst from the reaction mixture by filtration. acs.org |
| Limitations | - Regeneration of the spent resin for reuse was not reproducibly successful. acs.org |
Theoretical and Computational Investigations of Tetracarbonylferrate Ii
Electronic Structure and Bonding Analysis
The electronic structure of tetracarbonylferrate(-II) is key to understanding its chemical behavior. Possessing a tetrahedral geometry, the iron center is in a formal -II oxidation state. vulcanchem.com This unusual oxidation state is stabilized by the strong π-acceptor nature of the carbonyl ligands. wikipedia.org The dianion is isoelectronic with nickel tetracarbonyl (Ni(CO)₄), both having 18 valence electrons, which contributes to its stability. wikipedia.org
Molecular orbital (MO) theory provides a detailed picture of the bonding in [Fe(CO)₄]²⁻. tcd.ie The interaction between the iron d-orbitals and the orbitals of the four carbonyl ligands leads to the formation of bonding and antibonding molecular orbitals. A crucial aspect of the bonding is the synergistic interplay of σ-donation from the CO ligands to the metal and π-backbonding from the metal d-orbitals to the π* orbitals of the CO ligands. wikipedia.org This backbonding is particularly strong in [Fe(CO)₄]²⁻ due to the high electron density on the iron center, a consequence of its -II oxidation state. researchgate.net
Valence bond theory offers a more localized perspective, describing the formation of four Fe-C σ-bonds through the overlap of hybrid orbitals on the iron atom with the lone pair orbitals on the carbon atoms of the carbonyl ligands. byjus.com The tetrahedral geometry suggests sp³ hybridization of the iron center to accommodate the four carbonyl ligands. doubtnut.com
Ligand field theory (LFT), an extension of crystal field theory, describes the effect of the ligands on the metal d-orbital energies. wikipedia.orguwimona.edu.jm In the tetrahedral field of the four CO ligands, the d-orbitals of the iron atom split into two sets: a lower energy 'e' set (d(z²) and d(x²-y²)) and a higher energy 't₂' set (d(xy), d(xz), and d(yz)). byjus.com For [Fe(CO)₄]²⁻, a d¹⁰ system, all d-orbitals are filled. The strong field nature of the CO ligands leads to a large splitting energy (Δt). stackexchange.com
Electron counting formalisms are essential for predicting the stability of organometallic compounds. wikipedia.org According to the 18-electron rule, [Fe(CO)₄]²⁻ achieves a stable electronic configuration:
Iron (Fe): 8 valence electrons
Four Carbonyl (CO) ligands: 4 x 2 = 8 electrons
Dianionic charge: 2 electrons
Total: 18 electrons vulcanchem.com
Molecular Orbital Theory and Valence Bond Descriptions
Density Functional Theory (DFT) Studies
Density functional theory (DFT) has become a powerful tool for investigating the properties of tetracarbonylferrate(-II) and its reactions. arxiv.org DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and reaction energetics. scienceopen.com
DFT calculations are widely used for geometry optimization to determine the most stable structure of a molecule. researchgate.netstorion.ru For [Fe(CO)₄]²⁻, these calculations confirm the tetrahedral arrangement of the carbonyl ligands around the central iron atom. scispace.com The predicted bond lengths and angles from DFT studies are generally in good agreement with experimental data obtained from X-ray crystallography. wikipedia.org
Vibrational frequency predictions from DFT calculations are valuable for interpreting experimental infrared (IR) spectra. nih.govnih.gov The calculated frequencies can be scaled to improve agreement with experimental values. nist.govresearchgate.net For [Fe(CO)₄]²⁻, the most intense IR absorption corresponds to the C-O stretching vibrations, which are sensitive to the extent of π-backbonding. The strong backbonding in this dianion results in a significant lowering of the C-O stretching frequency compared to free carbon monoxide.
Table 1: Representative Calculated Vibrational Frequencies for [Fe(CO)₄]²⁻ This table is illustrative and based on general findings in the literature. Actual values depend on the specific DFT functional and basis set used.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) |
|---|---|
| T₂ (C-O stretch) | ~1750 - 1800 |
| A₁ (C-O stretch) | ~1850 - 1900 |
| Fe-C stretches | ~400 - 500 |
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving [Fe(CO)₄]²⁻. ibchem.com This allows for the determination of reaction energy profiles, including the energies of reactants, products, intermediates, and transition states. osti.gov The activation energy for a particular reaction step can be calculated as the difference in energy between the transition state and the reactants. quantumatk.com
Transition state analysis using DFT helps to elucidate reaction mechanisms. numberanalytics.comchemrxiv.org For instance, in the reaction of [Fe(CO)₄]²⁻ with alkyl halides, DFT can be used to model the transition state for the oxidative addition step, providing insights into the factors that influence the reaction rate. wikipedia.orgmdpi.com
Geometry Optimization and Vibrational Frequency Predictions
Ab Initio Methods and Quantum Chemical Approaches for Reactivity Prediction
Beyond DFT, more computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide even higher accuracy for electronic structure calculations. wikipedia.orgarxiv.org These methods, while more demanding, serve as benchmarks for DFT results and are used for systems where DFT may not be sufficiently accurate. nih.gov
Quantum chemical approaches are increasingly being used to predict the reactivity of chemical species. scienceopen.comrsc.org By calculating properties such as molecular electrostatic potentials, frontier molecular orbital energies (HOMO and LUMO), and various reactivity indices, it is possible to predict how [Fe(CO)₄]²⁻ will interact with different electrophiles and substrates. mdpi.comcecam.org For example, the high energy of the highest occupied molecular orbital (HOMO) of [Fe(CO)₄]²⁻ is consistent with its strong nucleophilic character. wikipedia.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Tetracarbonylferrate(-II) | [Fe(CO)₄]²⁻ |
| Nickel tetracarbonyl | Ni(CO)₄ |
Derivatives, Clusters, and Comparative Chemistry of Iron Carbonyl Anions
Substituted Tetracarbonylferrate(0) and Other Mononuclear Iron Carbonyl Derivatives
The high electron density on the iron center in [Fe(CO)₄]²⁻ makes it an exceptionally strong nucleophile, capable of reacting with a variety of electrophiles to form substituted mononuclear iron carbonyl derivatives. In these reactions, the formal oxidation state of iron changes from -II to 0.
A primary application is the reaction with alkyl halides (RX) to form anionic alkyltetracarbonylferrate(0) intermediates, Na[RFe(CO)₄]. vulcanchem.comwikipedia.org These intermediates are central to the synthesis of aldehydes, ketones, carboxylic acids, and esters. vulcanchem.comacs.org The general mechanism involves the nucleophilic attack of the [Fe(CO)₄]²⁻ anion on the alkyl halide.
Similarly, [Fe(CO)₄]²⁻ reacts with acyl chlorides to yield acyltetracarbonylferrate(0) complexes, Na[RC(O)Fe(CO)₄], which are key intermediates in the conversion of acyl chlorides to aldehydes. vulcanchem.comwikipedia.org The reaction with gem-dihalides, however, can lead to coupling reactions that produce alkenes, showcasing a different reactivity pattern. rsc.org
Beyond alkyl and acyl groups, other substituents can be introduced. For example, the reaction of disodium (B8443419) tetracarbonylferrate with thiophosgene (B130339) (CSCl₂) yields tetracarbonylthio-carbonyliron(0), Fe(CO)₄CS, demonstrating the versatility of this precursor in creating diverse mononuclear complexes. wikipedia.orgwikiwand.com
| Reactant | Product | Reaction Type | Reference |
|---|---|---|---|
| Alkyl Halide (RX) | [RFe(CO)₄]⁻ | Nucleophilic Substitution | wikipedia.org |
| Acyl Halide (RCOX) | [RC(O)Fe(CO)₄]⁻ | Nucleophilic Acyl Substitution | vulcanchem.com |
| Thiophosgene (CSCl₂) | Fe(CO)₄CS | Substitution | wikiwand.com |
| Geminal Dihalide (R₂CX₂) | Alkene (R₂C=CR₂) | Reductive Coupling | rsc.org |
Oligomerization and Cluster Formation from Tetracarbonylferrate(-II) Precursors
Disodium tetracarbonylferrate is not only a precursor to mononuclear species but also a fundamental building block for the synthesis of more complex di- and polynuclear metal carbonyl clusters. nih.gov
The reactivity of [Fe(CO)₄]²⁻ allows for its use in the controlled assembly of higher nuclearity clusters. wikipedia.org It can act as a reducing agent and a source of iron carbonyl fragments. For instance, the stoichiometric reduction of iron pentacarbonyl, Fe(CO)₅, with Na₂[Fe(CO)₄] in diglyme (B29089) at high temperatures leads to the formation of the hexanuclear carbide cluster dianion, [Fe₆(μ₆-C)(CO)₁₆]²⁻. nih.gov This demonstrates its role in condensing smaller units into stable, high-nuclearity structures.
Furthermore, [Fe(CO)₄]²⁻ is employed in the synthesis of heterometallic clusters. Research has shown its utility in creating bimetallic Fe-Au carbonyl clusters, which have potential applications in materials science. Its reactions with other metal carbonyls or metal halides can lead to a variety of bimetallic and polymetallic architectures, such as Fe-Ir hydride carbonyl clusters. researchgate.netresearchgate.net The reaction of [Fe(CO)₄]²⁻ with pre-formed clusters like E₂Fe₃(CO)₉ (where E = Te, Se) also leads to new cluster formations, highlighting its role in cluster expansion and transformation. acs.org
The active sites of [FeFe]-hydrogenase enzymes, which catalyze the reversible conversion of protons and H₂, feature a unique bimetallic iron center known as the H-cluster. wikipedia.org This cluster consists of a [4Fe-4S] cubane (B1203433) linked to a diiron subcluster, [Fe₂(μ-SR)₂(CN)₂(CO)₃]. nih.gov The synthesis of functional models of this active site is a major goal in bioinorganic chemistry, aiming to understand the enzyme's mechanism and develop catalysts for hydrogen production. rsc.org
Low-valent iron carbonyls, including derivatives of [Fe(CO)₄]²⁻, are critical starting materials for these synthetic analogues. nih.gov The chemistry allows for the assembly of diiron cores bridged by dithiolate ligands, mimicking the structural and electronic properties of the natural enzyme's active site. nih.govnih.gov For example, diiron azadithiolate complexes, {Fe₂(μ-adt)(CO)₆}, which are inspired by the catalytic cofactor, are synthesized using iron carbonyl chemistry and serve as foundational models for the H-cluster. rsc.org These models help elucidate the role of the iron centers and the surrounding ligands in the catalytic cycle of hydrogen formation. nih.govrsc.org
Formation of Bimetallic and Polymetallic Carbonyl Clusters
Comparative Analysis with Other Metal Carbonyl Anions (e.g., [Co(CO)₄]⁻, [Mn(CO)₅]⁻)
The chemical behavior of [Fe(CO)₄]²⁻ can be understood more clearly by comparing it with other isoelectronic or related metal carbonyl anions, such as tetracarbonylcobaltate(-I), [Co(CO)₄]⁻, and pentacarbonylmanganate(-I), [Mn(CO)₅]⁻. vulcanchem.comCurrent time information in Bangalore, IN.
The most striking difference is in basicity and nucleophilicity. Due to its -2 charge and the lower formal oxidation state of the iron atom, [Fe(CO)₄]²⁻ has a significantly higher electron density than the monanionic [Co(CO)₄]⁻ and [Mn(CO)₅]⁻. acs.orgbrainly.com This makes tetracarbonylferrate(-II) a much stronger Brønsted base and a more powerful nucleophile. acs.orgbrainly.com While all three anions react with alkyl halides, the greater nucleophilicity of [Fe(CO)₄]²⁻ often leads to faster and more extensive reactivity. acs.org
Structurally, [Fe(CO)₄]²⁻ is tetrahedral and isoelectronic with Ni(CO)₄. wikipedia.org The [Co(CO)₄]⁻ anion is also tetrahedral, while [Mn(CO)₅]⁻ adopts a trigonal bipyramidal geometry. These structural differences, combined with the electronic factors, influence their reactivity in cluster-forming reactions. For instance, in reactions with certain iron-chalcogenide clusters, [Fe(CO)₄]²⁻, [Co(CO)₄]⁻, and [Mn(CO)₅]⁻ can yield different heterometallic products due to their distinct steric and electronic profiles. acs.org
| Property | [Fe(CO)₄]²⁻ | [Co(CO)₄]⁻ | [Mn(CO)₅]⁻ |
|---|---|---|---|
| Formal Oxidation State | Fe(-II) | Co(-I) | Mn(-I) |
| Charge | -2 | -1 | -1 |
| Geometry | Tetrahedral | Tetrahedral | Trigonal Bipyramidal |
| Relative Basicity/Nucleophilicity | Very High | High | High |
| Isoelectronic Neutral Analogue | Ni(CO)₄ | - | Fe(CO)₅ |
Interconversion Pathways Between Different Iron Carbonyl Species
The various iron carbonyl species are chemically linked through a network of interconversion reactions. wikipedia.orgresearchgate.net Disodium tetracarbonylferrate itself is most commonly synthesized by the reduction of iron pentacarbonyl, Fe(CO)₅, with metallic sodium or a sodium amalgam. vulcanchem.comwikipedia.org
Fe(CO)₅ + 2 Na → Na₂[Fe(CO)₄] + CO wikipedia.org
If a deficiency of the reducing agent is used, the reaction can instead yield the dinuclear dianion, [Fe₂(CO)₈]²⁻. wikipedia.org
An alternative pathway to related anionic species is the Hieber base reaction, where Fe(CO)₅ reacts with a hydroxide (B78521) base (like NaOH) to form the hydridoiron tetracarbonyl anion, [HFe(CO)₄]⁻. wikipedia.org
Fe(CO)₅ + NaOH → Na[Fe(CO)₄CO₂H] → Na[HFe(CO)₄] + NaHCO₃ wikipedia.org
Conversely, [Fe(CO)₄]²⁻ can be a starting point for building other neutral iron carbonyls. While thermal or photochemical treatment of Fe(CO)₅ is the typical route to diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂), controlled oxidation or reaction of ferrate anions can also lead to cluster formation. wikipedia.org As noted previously, the reaction between [Fe(CO)₄]²⁻ and Fe(CO)₅ is a synthetic route to higher nuclearity carbide clusters. nih.gov These interconversion pathways highlight the central role of the iron carbonyl system in organometallic synthesis, with [Fe(CO)₄]²⁻ serving as a key low-valent building block.
Emerging Research Directions and Future Perspectives for Tetracarbonylferrate Ii
Development of Novel Synthetic Strategies for Tetracarbonylferrate(-II)
The classical synthesis of disodium (B8443419) tetracarbonylferrate involves the reduction of iron pentacarbonyl with sodium amalgam. wikipedia.org However, contemporary research focuses on developing more efficient, safer, and scalable synthetic protocols.
Modern strategies often employ alternative reducing agents like sodium naphthalene (B1677914) or sodium benzophenone (B1666685) ketyls. wikipedia.org These methods can offer improved yields and avoid the use of toxic mercury. Another approach involves the direct reduction of iron pentacarbonyl with metallic sodium. wikipedia.org The choice of solvent and reaction conditions, such as using dioxane to form the stable sesquidioxanate complex, is crucial for the reagent's stability and reactivity. wikipedia.orgorgsyn.org The method of preparation has been shown to significantly impact the success of subsequent reactions, underscoring the need for optimized and reproducible synthetic protocols. vulcanchem.com
A significant future direction is the development of heterogeneous or supported versions of tetracarbonylferrate(-II). vulcanchem.com Immobilizing the reagent on a solid support would simplify handling, separation of the reagent and byproducts from the reaction mixture, and could enhance its stability and potential for use in continuous flow processes for industrial applications. vulcanchem.com
| Synthetic Strategy | Reducing Agent | Key Features | Reference(s) |
| Classical Method | Sodium Amalgam | Original in situ generation | wikipedia.org |
| Modern Method | Sodium Naphthalene / Benzophenone Ketyl | Avoids mercury, improved safety | wikipedia.org |
| Direct Reduction | Metallic Sodium | Alternative to amalgams | wikipedia.orgwikipedia.org |
| Heterogenization | Solid Supports (Proposed) | Easier handling, potential for flow chemistry | vulcanchem.com |
Exploration of New Catalytic Transformations Utilizing Tetracarbonylferrate(-II)
While traditionally used as a stoichiometric reagent, a major goal of current research is to unlock the catalytic potential of tetracarbonylferrate(-II). The stability of the iron-carbonyl complex, which makes it an excellent stoichiometric reagent, can hinder catalytic turnover. Overcoming this limitation is key to expanding its applications.
Promising areas of exploration include:
C-H Functionalization: Investigating tetracarbonylferrate(-II)-mediated carbon-hydrogen bond activation is a frontier in organometallic catalysis. vulcanchem.com
Asymmetric Catalysis: The development of chiral versions of the tetracarbonylferrate(-II) framework could enable enantioselective transformations, a highly sought-after goal in organic synthesis. vulcanchem.com
Carbonylation Reactions: Tetracarbonylferrate complexes are excellent reagents for the carbonylation of alkyl halides to produce aldehydes, ketones, and carboxylic acid derivatives. researchgate.net Research is ongoing to render these processes catalytic.
Cross-Coupling Reactions: Acyliron complexes derived from tetracarbonylferrate can participate in palladium-catalyzed cross-coupling reactions with aryl iodides to form aromatic ketones. researchgate.net
| Transformation Type | Description | Potential Outcome | Reference(s) |
| C-H Functionalization | Direct activation and functionalization of C-H bonds. | More efficient and atom-economical synthesis. | vulcanchem.com |
| Asymmetric Synthesis | Use of chiral ligands to induce stereoselectivity. | Synthesis of enantiomerically pure compounds. | vulcanchem.com |
| Catalytic Carbonylation | Catalytic cycle for introducing CO into organic molecules. | Aldehydes, ketones, carboxylic acids. | researchgate.net |
| Cross-Coupling | Coupling of acyliron intermediates with organic halides. | Aromatic and asymmetric ketones. | acs.orgresearchgate.net |
Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation of Tetracarbonylferrate(-II) Reactions
A detailed understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced in-situ spectroscopic techniques are indispensable for probing the transient and highly reactive species involved in tetracarbonylferrate(-II) chemistry. perkinelmer.comsemanticscholar.orgyoutube.com
Fourier Transform Infrared (FT-IR) Spectroscopy: Coupled with rapid-mixing techniques like stopped-flow, FT-IR allows for real-time monitoring of fast reactions. perkinelmer.com This provides valuable kinetic data and information on the formation and consumption of carbonyl-containing intermediates. frontiersin.org
Mössbauer Spectroscopy: This technique is particularly sensitive to the electronic environment of the iron nucleus. vulcanchem.com It has provided critical insights into the unusual electronic distribution and bonding in tetracarbonylferrate(-II), helping to explain its reactivity patterns. vulcanchem.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to investigate the structure of iron carbonyl complexes and their derivatives in solution. nih.gov
X-ray Absorption Spectroscopy (XAS): In-situ XAS can reveal information about the oxidation state and coordination environment of the iron center during a catalytic cycle, helping to identify reactive intermediates. frontiersin.org
Raman Spectroscopy: In-situ Raman spectroscopy complements IR by providing information on vibrational modes, such as the Fe-H stretch in protonated species, which can be challenging to observe with IR alone. frontiersin.orgnih.gov
The application of these techniques allows researchers to construct a detailed picture of the reaction pathway, including the identification of intermediates, transition states, and the influence of factors like solvent and ion-pairing on reaction rates. vulcanchem.com
Tetracarbonylferrate(-II) as a Precursor in Advanced Materials Synthesis: Methodologies and Mechanisms
The unique reactivity of tetracarbonylferrate(-II) makes it a valuable precursor for the synthesis of complex organometallic structures and advanced materials. vulcanchem.com The methodologies often leverage the dianion's strong nucleophilicity to construct new molecular architectures.
Organometallic Complexes: It is instrumental in preparing compounds like cyclobutadienyliron tricarbonyl complexes, demonstrating its utility in building complex organometallic frameworks. vulcanchem.com
Bimetallic Clusters: Research has shown its use in creating heterometallic clusters, such as bimetallic Fe-Au carbonyl clusters, which have potential applications in catalysis and materials science.
Nanoparticle Synthesis: Iron pentacarbonyl, the parent compound of tetracarbonylferrate(-II), is a well-known precursor for synthesizing iron-based nanoparticles. wikipedia.org The reducing environment created during the synthesis of tetracarbonylferrate(-II) can also be harnessed for the controlled synthesis of iron-containing nanomaterials. The choice of the precursor material can significantly influence the morphology, crystal structure, and physicochemical properties of the final nanoparticles. mdpi.comwashington.edu
The mechanism in these syntheses typically involves the nucleophilic attack of the [Fe(CO)₄]²⁻ anion on a suitable electrophile, leading to the formation of new iron-element bonds and subsequent structural elaboration. vulcanchem.com
Integration of Computational and Experimental Approaches for Deeper Understanding of Tetracarbonylferrate(-II) Chemistry
The synergy between computational modeling and experimental studies is proving to be a powerful paradigm in advancing the chemistry of tetracarbonylferrate(-II). vulcanchem.com Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights that complement experimental observations.
Mechanistic Elucidation: DFT calculations can map out entire reaction energy profiles, helping to identify the most plausible reaction pathways, intermediates, and transition states. This has been applied, for example, to understand the cleavage of bridging ligands in the formation of complex organic molecules. acs.org
Understanding Bonding and Electronic Structure: Computational studies help to rationalize the complex bonding in iron carbonyls, including the effects of π-backbonding, which significantly influences their reactivity. vulcanchem.com This theoretical understanding helps to explain experimental data from techniques like Mössbauer and vibrational spectroscopy. vulcanchem.comnih.gov
Guiding Reaction Development: By predicting the reactivity of proposed substrates or the effect of modified ligands, computational models can guide experimental efforts, saving time and resources. vulcanchem.com The combination of computational predictions with experimental verification, for instance through kinetic studies and spectroscopic characterization, leads to a more robust and comprehensive understanding of the chemical system. vulcanchem.comacs.org
The future of tetracarbonylferrate(-II) chemistry will likely rely heavily on this integrated approach to design new catalysts, predict novel reactions, and unravel complex mechanistic puzzles. vulcanchem.comresearchgate.net
Q & A
Q. How is tetracarbonylferrate(-II) synthesized and characterized in academic research?
Methodological Answer: Tetracarbonylferrate(-II) is typically synthesized via reactions of iron pentacarbonyl with nucleophiles. For example, reacting Fe(CO)₅ with 2-ethylimidazole under anhydrous conditions yields [FeIm₆][HFe(CO)₄]²⁻ (Im = 2-ethylimidazole), as confirmed by Zerewitinoff active hydrogen analysis and redox balance . Characterization involves:
- X-ray crystallography : Resolves CO ligand disorder (three ordered CO groups, one statistically disordered) and quantifies Fe–C bond lengths (~1.80–1.85 Å) .
- Mössbauer spectroscopy : Identifies two subspectra (cationic Fe²⁺ high-spin and anionic [HFe(CO)₄]²⁻) with temperature-dependent quadrupole splitting anomalies (e.g., ~2.1 mm/s at 4.2 K) .
Q. What are the primary applications of tetracarbonylferrate(-II) in organic synthesis?
Methodological Answer: Disodium tetracarbonylferrate(-II) (Collman’s reagent) enables nucleophilic acylation and carbonylative coupling:
- Aldehyde synthesis : React alkyl bromides (R–Br) with Na₂[Fe(CO)₄] followed by PPh₃ and acetic acid to yield R–CHO. Example: Methyl 7-oxoheptanoate synthesis via sequential acylation .
- Ketone/ester formation : Use acyl chlorides (RCOCl) or aryl lithium reagents with CO insertion, requiring stoichiometric Fe(CO)₄²⁻ and ligand additives (e.g., PPh₃) .
Q. Which spectroscopic methods are critical for analyzing tetracarbonylferrate(-II) complexes?
Methodological Answer:
- Infrared (IR) spectroscopy : CO stretching frequencies (ν(CO)) between 1,850–2,000 cm⁻¹ indicate ligand geometry and electronic effects. Lower ν(CO) correlates with stronger π-backbonding .
- Mössbauer spectroscopy : Differentiates Fe oxidation states and spin states. For [HFe(CO)₄]²⁻, isomer shifts (δ) of ~0.3 mm/s and quadrupole splitting (ΔE_Q) of ~1.8 mm/s at 100 K confirm low-spin Fe(-II) .
Advanced Research Questions
Q. How can contradictions in structural assignments of tetracarbonylferrate(-II) derivatives be resolved?
Methodological Answer: Contradictions arise from ambiguous ligand configurations or oxidation states. Strategies include:
- Zerewitinoff analysis : Quantifies active hydrogens (e.g., confirming [HFe(CO)₄]²⁻ over [Fe(CO)₄]²⁻ via 1 H⁺/Fe ratio) .
- Counterion-dependent crystallography : Compare structures with different counterions (e.g., K⁺ vs. Na⁺ cryptands) to assess geometry variations. For example, K₂[Fe(CO)₄] shows tetrahedral symmetry, while Na⁺ salts exhibit ligand disorder .
Q. What mechanistic insights exist for nucleophilic acylation using tetracarbonylferrate(-II)?
Methodological Answer: The mechanism involves:
Nucleophilic attack : Fe(CO)₄²⁻ reacts with R–X (alkyl halide) to form [R–Fe(CO)₄]⁻ intermediates .
CO insertion : Under CO atmosphere, intermediates undergo migratory insertion to form acyl-iron complexes .
Protonolysis : Quenching with acetic acid releases aldehydes (R–CHO) .
Key data : Kinetic studies show rate dependence on [CO] and [PPh₃], suggesting ligand-assisted CO activation .
Q. What challenges hinder catalytic applications of tetracarbonylferrate(-II) in carbonylation?
Methodological Answer:
- Stoichiometric reagent dependence : Excess Fe(CO)₄²⁻ (1.4–2.0 eq.) is required due to catalyst deactivation via Fe aggregation .
- Limited substrate scope : Aryl/vinyl halides often yield side products (e.g., homocoupling) unless stabilized by π-accepting ligands .
Recent advances : Ligand design (e.g., phosphines) and electrochemical regeneration of Fe(CO)₄²⁻ are under exploration to enable catalysis .
Q. How do computational methods elucidate the electronic structure of [Fe(CO)₄]²⁻?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates Fe–CO bonding as σ-donation/π-backbonding, with Mayer bond orders ~0.5 for Fe–C .
- Molecular Orbital (MO) analysis : [Fe(CO)₄]²⁻ adopts a pseudo-tetrahedral geometry with 18-electron configuration. Disordered CO ligands exhibit dynamic Jahn-Teller distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
